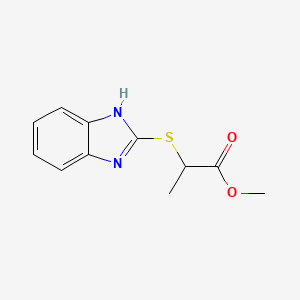
methyl 2-(1H-1,3-benzodiazol-2-ylsulfanyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(1H-1,3-benzodiazol-2-ylsulfanyl)propanoate is a compound that can be inferred to have a benzodiazole core structure with a sulfanyl group attached to a propanoate moiety. While the provided papers do not directly discuss this compound, they offer insights into related chemical structures and reactions that can be used to infer properties and synthesis methods for the compound .
Synthesis Analysis
The synthesis of related compounds, as described in the first paper, involves a three-component reaction using benzothiazole derivatives and ethyl bromocyanoacetate in acetone under reflux conditions . This suggests that a similar approach could potentially be applied to synthesize this compound by substituting the appropriate starting materials and adjusting reaction conditions accordingly.
Molecular Structure Analysis
The molecular structure of related compounds features a benzothiazole core, which is likely to be similar to the benzodiazole core in this compound. The presence of a sulfanyl group and a propanoate ester indicates potential sites for reactivity and interaction with other chemical entities .
Chemical Reactions Analysis
The second paper discusses the alkylation of benzothiazoles, which involves the reaction of sulfur atoms with an alkylating agent . This suggests that the sulfanyl group in this compound could undergo similar alkylation reactions, potentially leading to further functionalization of the molecule.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of this compound are not provided, the properties of similar compounds can be inferred. The presence of the benzodiazole and propanoate groups suggests a degree of aromaticity, potential for hydrogen bonding, and moderate polarity, which would influence solubility, melting point, and other physical properties .
Applications De Recherche Scientifique
Antimicrobial Properties : A study by Carcanague et al. (2002) highlights the development of compounds structurally related to "methyl 2-(1H-1,3-benzodiazol-2-ylsulfanyl)propanoate" with potent activity against the gastric pathogen Helicobacter pylori. This includes a prototype carbamate that showed low minimal inhibition concentration values against different clinically relevant H. pylori strains (Carcanague et al., 2002).
Synthetic Applications in Chemistry : Ghosh et al. (2009) discuss the synthesis and reactivity of N-methoxy-N-methyl-(1,3-benzothiazol-2-ylsulfonyl)fluoroacetamide, a building block for Julia olefination, derived from "this compound." This reagent is utilized in the synthesis of alpha-fluorovinyl Weinreb amides and alpha-fluoroenones (Ghosh et al., 2009).
Alkylation Studies : Dorofeev et al. (2017) explored the alkylation of compounds related to "this compound." Their research provides insights into the chemical behavior of these compounds, particularly focusing on the alkylation reactions at the endocyclic nitrogen atoms (Dorofeev et al., 2017).
Biotransformation and Asymmetric Reduction : Borowiecki et al. (2014) utilized fungal strains for the biotransformation of 1-(benzoazol-2-ylsulfanyl)propan-2-ones into highly enantioenriched alcohols. This study demonstrates the potential of using biological systems for the asymmetric reduction of compounds related to "this compound" (Borowiecki et al., 2014).
Anti-Diabetic Properties : Vijayan et al. (2021) conducted a study on benzothiazole substituted oxadiazole derivatives, related to "this compound," for their anti-diabetic activity. This research contributes to the development of new therapeutic agents in the field of diabetes management (Vijayan et al., 2021).
Antifungal Activity and Kinetic Resolution : Another study by Borowiecki et al. (2013) focuses on the lipase-catalyzed kinetic resolution of 1-(1,3-benzothiazol-2-ylsulfanyl)propan-2-ol, which is structurally similar to the subject compound. The research delves into its antifungal activity and the efficiency of different lipase preparations in the resolution process (Borowiecki et al., 2013).
Safety and Hazards
The safety information for “methyl 2-(1H-1,3-benzodiazol-2-ylsulfanyl)propanoate” includes several precautionary statements . For example, it’s advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection . It’s also recommended to handle the compound under inert gas and protect it from moisture .
Propriétés
IUPAC Name |
methyl 2-(1H-benzimidazol-2-ylsulfanyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-7(10(14)15-2)16-11-12-8-5-3-4-6-9(8)13-11/h3-7H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGQJXYOVIGMRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)SC1=NC2=CC=CC=C2N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

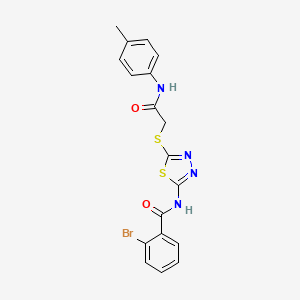
![3-(3-methoxyphenyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2507232.png)

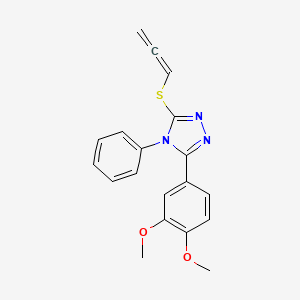
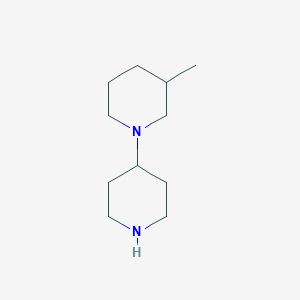

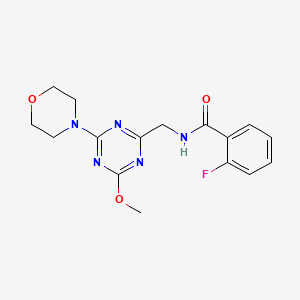
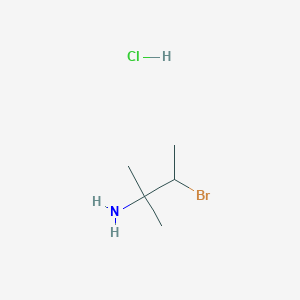
![2-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2507239.png)

![5-(5-Chloro-2-methylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2507245.png)


